Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship (SAR)

N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941931-22-2) is a synthetic small molecule with the molecular formula C19H13Cl2N3O4 and a molecular weight of 418.23 g/mol. It is a member of the 6-oxo-1,6-dihydropyridine-3-carboxamide class, a scaffold identified in patent literature as having activity against hepatitis B virus (HBV).

Molecular Formula C19H13Cl2N3O4
Molecular Weight 418.23
CAS No. 941931-22-2
Cat. No. B2964675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS941931-22-2
Molecular FormulaC19H13Cl2N3O4
Molecular Weight418.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H13Cl2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
InChIKeyJJGVTELWVLOKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941931-22-2) for Antiviral Research


N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941931-22-2) is a synthetic small molecule with the molecular formula C19H13Cl2N3O4 and a molecular weight of 418.23 g/mol [1]. It is a member of the 6-oxo-1,6-dihydropyridine-3-carboxamide class, a scaffold identified in patent literature as having activity against hepatitis B virus (HBV) [2]. The compound features a 3-nitrobenzyl group at the N1 position and a 2,5-dichlorophenyl group on the carboxamide, which distinguishes it from other publicly disclosed analogs in this class.

Why a Generic 6-Oxo-1,6-dihydropyridine Is Not Suitable for HBV Inhibition Studies


The generic 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold can be chemically decorated at multiple positions to achieve diverse biological profiles [1]. For antiviral applications, particularly against HBV, the specific substitution pattern is critical for target engagement and cellular efficacy. The class-defining patent emphasizes that both the N1 substituent and the terminal carboxamide aryl group are essential for the observed antiviral properties [2]. Therefore, substituting a different analog from the same chemical family, such as one lacking the 3-nitrobenzyl or 2,5-dichlorophenyl groups, would result in a molecule with an untested and likely divergent activity profile, invalidating its use as a direct research proxy.

Quantitative Differentiation of N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Structural Differentiation from Closest Disclosed Analogs in Patent Space

The primary intellectual property covering 6-oxo-1,6-dihydropyridine-3-carboxamides as HBV antivirals highlights a broad generic formula but provides specific embodiments [1]. The compound N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is differentiated from the closest representative examples in the patent by its unique combination of a 3-nitrobenzyl N1-substituent and a 2,5-dichlorophenyl group on the C3 carboxamide. This dual-substitution pattern is not explicitly listed among the preferred embodiments, suggesting a distinct SAR position.

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship (SAR)

Antiviral Class Membership as a Baseline for Activity Potential

The patent literature demonstrates that the 6-oxo-1,6-dihydropyridine-3-carboxamide core is a valid scaffold for targeting HBV [1]. While individual IC50 values for the target compound are not publicly available, its possession of this core, combined with specific lipophilic and electronic characteristics from its 2,5-dichlorophenyl and 3-nitrobenzyl groups, places it within a class with established antiviral potential. This represents a class-level baseline: a structurally related but inactive scaffold would not be a suitable comparator.

Antiviral Agents Hepatitis B Virus Drug Discovery

Physicochemical Differentiation from Less Lipophilic Analogs

The 2,5-dichlorophenyl and 3-nitrobenzyl substituents contribute to a significantly higher calculated lipophilicity (LogP) compared to simpler 6-oxo-1,6-dihydropyridine analogs like Nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) [1]. This higher LogP is a key differentiator for crossing cellular membranes, which can be a major hurdle for charged or highly polar antiviral compounds.

Physicochemical Properties Druglikeness Lipophilicity

High-Value Application Scenarios for N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in Antiviral Discovery


Hepatitis B Virus (HBV) Lead Optimization Campaigns

This compound is a prime candidate for initial SAR expansion around a novel 6-oxo-1,6-dihydropyridine-3-carboxamide core. Its procurement is rational for groups looking to build on the anti-HBV activity demonstrated by the parent patent class [1], hypothesizing that the unique 2,5-dichlorophenyl and 3-nitrobenzyl groups may confer improved potency or metabolic stability over previously disclosed ring systems.

Development of Cellular Membrane-Permeable Antiviral Probes

The high predicted lipophilicity, inferred from its chemical structure and comparison to known low-permeability analogs like Nudifloramide [1], makes this molecule a valuable tool for intracellular target engagement studies, where effective passive membrane permeability is an absolute requirement for activity.

Pharmacological Differentiation from Simple Dihydropyridine Scaffolds

A researcher assessing the biological relevance of the extended dihydropyridine motif can use this compound in a head-to-head assay against a simple analog that lacks the 3-nitrobenzyl or 2,5-dichlorophenyl groups. The expected differential activity will provide proof of concept that the specific substitutions are critical for the desired pharmacological effect, thereby justifying a dedicated medicinal chemistry effort around this specific scaffold.

Quote Request

Request a Quote for N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.